molecular formula C11H14N2O6S2 B4966665 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4966665
M. Wt: 334.4 g/mol
InChI Key: VREZRQGFADTZBR-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrahydrothiophene dioxide moiety and a nitrobenzenesulfonamide group. It has gained attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-aminotetrahydrothiophene-1,1-dioxide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Hydrolysis: Formation of 4-methyl-3-nitrobenzenesulfonic acid and tetrahydrothiophene-1,1-dioxide.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar tetrahydrothiophene dioxide moiety but different functional groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Another compound with a tetrahydrothiophene dioxide moiety and a methoxybenzamide group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzenesulfonamide group is particularly important for its potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S2/c1-8-2-3-10(6-11(8)13(14)15)21(18,19)12-9-4-5-20(16,17)7-9/h2-3,6,9,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZRQGFADTZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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